molecular formula C24H31NO5 B4996770 ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate

ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate

Cat. No. B4996770
M. Wt: 413.5 g/mol
InChI Key: IHTKCDIXTXILJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EHMPC, is a piperidine derivative that has been synthesized and extensively studied for its potential pharmacological properties. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In

Scientific Research Applications

Ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been extensively studied for its potential pharmacological properties in various scientific research applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, this compound has been shown to have antitumor effects in cancer cell lines, making it a potential candidate for cancer therapy.

Mechanism of Action

The exact mechanism of action of ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation and pain. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators, such as prostaglandins and nitric oxide, in animal models of inflammation. Additionally, this compound has been found to reduce the levels of tumor markers, such as vascular endothelial growth factor (VEGF), in cancer cell lines. These effects suggest that this compound may have potential therapeutic applications in the treatment of inflammatory diseases and cancer.

Advantages and Limitations for Lab Experiments

Ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in high yields. Additionally, this compound has been found to be stable under various conditions, making it suitable for use in various experimental settings. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may limit its potential applications in certain experimental settings.

Future Directions

There are several future directions for the study of ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One direction is to further investigate its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Additionally, future studies could focus on elucidating the exact mechanism of action of this compound and identifying its molecular targets. Furthermore, studies could investigate the potential side effects and toxicity of this compound in animal models and humans. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.

Synthesis Methods

Ethyl 1-(3-hydroxy-4-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate can be synthesized through a multistep process involving the reaction of various chemical reagents. The first step involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with ethyl 4-piperidinecarboxylate in the presence of a base catalyst to form a Schiff base intermediate. This intermediate is then reacted with 2-phenoxyethyl chloride in the presence of a base catalyst to form the final product, this compound.

properties

IUPAC Name

ethyl 1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO5/c1-3-29-23(27)24(13-16-30-20-7-5-4-6-8-20)11-14-25(15-12-24)18-19-9-10-22(28-2)21(26)17-19/h4-10,17,26H,3,11-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTKCDIXTXILJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)OC)O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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